![molecular formula C20H19N3O4 B2654133 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide CAS No. 941986-34-1](/img/structure/B2654133.png)

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

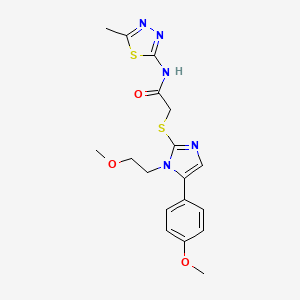

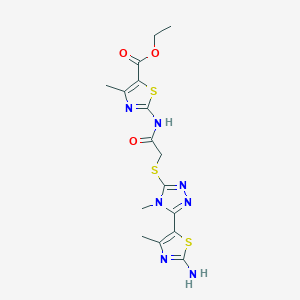

The compound “N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide” is a complex organic molecule. It contains a quinoline group, which is a type of heterocyclic aromatic organic compound. It also contains a nitrobenzamide group, which is a type of aromatic amide .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinoline group would contribute to the aromaticity of the molecule, while the nitro group would likely add some polarity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Scientific Research Applications

Neuroprotective Agents in Stroke

Research on neuroprotective agents like NBQX (a glutamate antagonist) has been significant in understanding and managing acute ischemic stroke. These studies assess the pharmacokinetics and safety of compounds that could potentially protect brain tissues from damage caused by stroke, indicating a potential area of application for similar compounds in neuroprotection and stroke management (Ingwersen et al., 1994).

Endogenous Toxins and Cancer

The study of nitro aromatic hydrocarbons, focusing on their mutagenicity and carcinogenic potential, underlines the significance of understanding how specific compounds can induce cancer. Research in this area might involve investigating the mutagenic and carcinogenic significance of compounds with similar structures or functions, contributing to our understanding of their roles in cancer development (Tokiwa et al., 1994).

Environmental Health and Pesticide Exposure

Studies on organophosphorus and pyrethroid pesticides in human populations highlight the environmental health impacts of chemical exposure. Similar compounds might be studied for their environmental persistence, human exposure pathways, and effects on health, pointing to a research application in environmental toxicology and public health (Babina et al., 2012).

Metabolic Disorders and Treatment Effects

Nitisinone's role in managing hereditary tyrosinemia type 1 (HT-1) and other tyrosine metabolism disorders showcases the therapeutic applications of chemical compounds in metabolic diseases. Research in this field can extend to the development, optimization, and understanding of new treatments for metabolic disorders (Schiff et al., 2012).

Exposure to Non-persistent Environmental Chemicals

The investigation into human exposure to non-persistent industrial chemicals, such as phthalates and bisphenol A, through biomonitoring studies, is crucial for assessing public health risks. Similar research involving N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide could explore its presence, metabolism, and potential effects in humans (Frederiksen et al., 2014).

Mechanism of Action

properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c24-19(16-5-1-2-6-18(16)23(26)27)21-15-9-10-17-14(12-15)4-3-11-22(17)20(25)13-7-8-13/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUQFGDQDMJECM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])N(C1)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2654053.png)

![4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2654061.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2654064.png)

![[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2654065.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[methyl(phenyl)amino]propyl}propanamide](/img/structure/B2654070.png)

![[(2S)-2-methyloxiran-2-yl]methanol](/img/structure/B2654071.png)